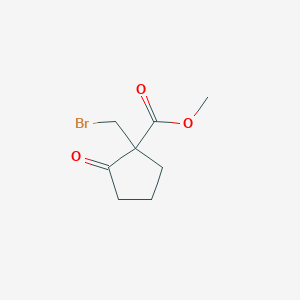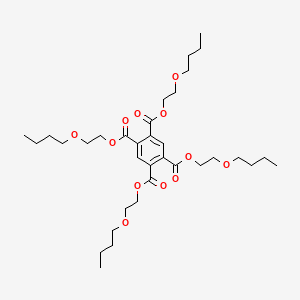
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate
Descripción general
Descripción
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate: is an organic compound with the molecular formula C34H54O12 and a molecular weight of 654.8 g/mol . This compound is a derivative of benzene-1,2,4,5-tetracarboxylate, where each carboxyl group is esterified with 2-butoxyethyl groups. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
C6H2(COOH)4+4HOCH2CH2OC4H9→C6H2(COOCH2CH2OC4H9)4+4H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Ester Hydrolysis: Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can undergo hydrolysis in the presence of strong acids or bases to yield benzene-1,2,4,5-tetracarboxylic acid and 2-butoxyethanol.
Oxidation: The compound can be oxidized under harsh conditions to produce benzene-1,2,4,5-tetracarboxylic acid.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Benzene-1,2,4,5-tetracarboxylic acid and 2-butoxyethanol.
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid.
Substitution: Various substituted benzene-1,2,4,5-tetracarboxylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a plasticizer in the production of polymers to enhance flexibility and durability.
- Employed as an intermediate in the synthesis of other complex organic compounds.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential as a pharmaceutical excipient in the formulation of medications.
Industry:
- Utilized in the manufacture of coatings, adhesives, and sealants to improve their mechanical properties.
Mecanismo De Acción
The mechanism of action of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate is primarily related to its ability to interact with other molecules through ester linkages. The ester groups can undergo hydrolysis, releasing the parent acid and alcohol, which can then participate in various biochemical pathways. The compound’s molecular targets and pathways are still under investigation, but its interactions with cellular membranes and proteins are of particular interest.
Comparación Con Compuestos Similares
- Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate
- Tetrakis(2-methoxyethyl) benzene-1,2,4,5-tetracarboxylate
- Tetrakis(2-propoxyethyl) benzene-1,2,4,5-tetracarboxylate
Comparison:
- Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate is similar in structure but has longer alkyl chains, which may affect its solubility and plasticizing properties .
- Tetrakis(2-methoxyethyl) benzene-1,2,4,5-tetracarboxylate has shorter alkyl chains and may exhibit different reactivity and solubility characteristics.
- Tetrakis(2-propoxyethyl) benzene-1,2,4,5-tetracarboxylate has intermediate alkyl chain length and may have properties that are a balance between the other two compounds.
Uniqueness: Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate is unique due to its specific alkyl chain length, which provides a balance between flexibility and stability, making it suitable for a wide range of applications in various fields.
Propiedades
IUPAC Name |
tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O12/c1-5-9-13-39-17-21-43-31(35)27-25-29(33(37)45-23-19-41-15-11-7-3)30(34(38)46-24-20-42-16-12-8-4)26-28(27)32(36)44-22-18-40-14-10-6-2/h25-26H,5-24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWSBUNROSSJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC(=C(C=C1C(=O)OCCOCCCC)C(=O)OCCOCCCC)C(=O)OCCOCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561028 | |
| Record name | Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109348-76-7 | |
| Record name | Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


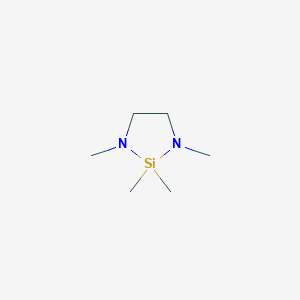
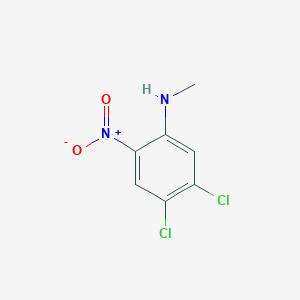
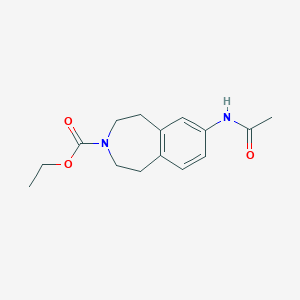
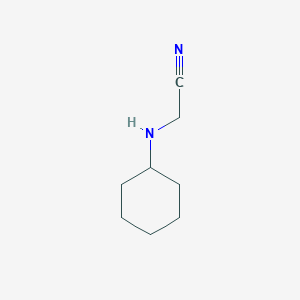
![[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate](/img/structure/B3045451.png)
![Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N'-dimethyl-N,N'-dioctyl-](/img/structure/B3045452.png)
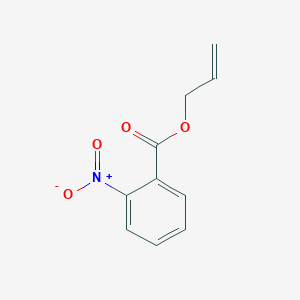
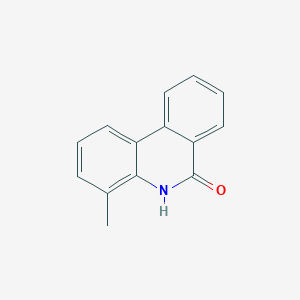
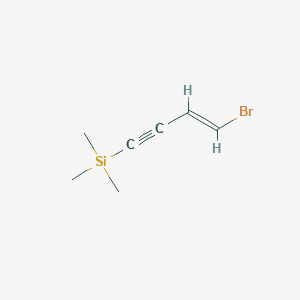
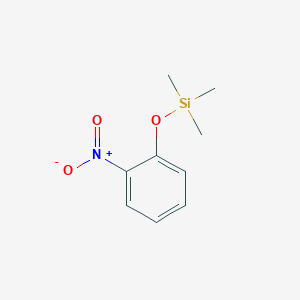
![Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate](/img/structure/B3045462.png)


